molecular formula C19H25N3O2 B2769488 (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide CAS No. 2223534-30-1

(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide

Cat. No.: B2769488
CAS No.: 2223534-30-1
M. Wt: 327.428
InChI Key: WHNYMLGDAQFGSW-NVXWUHKLSA-N
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Description

(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a benzyl group, and a cyano group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

    Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a cyanide source like sodium cyanide or potassium cyanide.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in various substitution reactions, where functional groups on the pyrrolidine ring or benzyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific biological targets might make it useful in drug development, particularly for conditions where modulation of certain pathways is beneficial.

Industry

In industrial applications, the compound’s unique chemical properties could be harnessed for the development of new materials, catalysts, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The cyano group and the pyrrolidine ring are likely involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-ethylpyrrolidine-3-carboxamide: Similar structure with an ethyl group instead of a methyl group.

    (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-phenylpyrrolidine-3-carboxamide: Contains a phenyl group instead of a methyl group.

Uniqueness

(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to its analogs.

By understanding the detailed properties and applications of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

IUPAC Name

(3S,4S)-1-benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-15-11-22(12-16-5-3-2-4-6-16)13-17(15)18(23)21-19(14-20)7-9-24-10-8-19/h2-6,15,17H,7-13H2,1H3,(H,21,23)/t15-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNYMLGDAQFGSW-NVXWUHKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)NC2(CCOCC2)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)NC2(CCOCC2)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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